9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl
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Overview
Description
9-oxo-3-azabicyclo[331]nonane-1-carbonitrile;hydrate;hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile typically involves a multi-step process. One common method includes the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method has been shown to produce the desired compound in good yields, up to 83%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonane N-oxyl.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonane N-oxyl are commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile involves its interaction with various molecular targets. The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds . The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): A less hindered nitroxyl radical with enhanced reactivity compared to TEMPO.
1-methyl-2-azaadamantane-N-oxyl: Another nitroxyl radical with similar applications in oxidation reactions.
4-hydroxy-TEMPO: A commonly used nitroxyl radical for oxidation reactions.
Uniqueness
9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group. This structural feature provides distinct reactivity and potential for various applications compared to other similar compounds.
Properties
Molecular Formula |
C9H15ClN2O2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
9-oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH.H2O/c10-5-9-3-1-2-7(8(9)12)4-11-6-9;;/h7,11H,1-4,6H2;1H;1H2 |
InChI Key |
VQBPOZSTLNJECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)(C2=O)C#N.O.Cl |
Origin of Product |
United States |
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